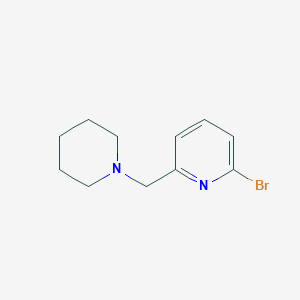

2-Bromo-6-piperidin-1-ylmethylpyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Drug Discovery and Development

Pyridine and piperidine rings are fundamental building blocks in the architecture of many pharmaceutical agents. dovepress.comwisdomlib.orgresearchgate.net The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a common feature in a plethora of commercially available drugs. nih.gov Its presence can enhance a molecule's biochemical potency, improve metabolic stability, and address issues related to protein binding and permeability. dovepress.com

Similarly, the piperidine ring, a saturated six-membered heterocycle with a single nitrogen atom, is a pivotal component in drug production. researchgate.net Piperidine derivatives exhibit a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. researchgate.net The flexibility and three-dimensional nature of the piperidine scaffold allow for precise spatial arrangement of functional groups, which is crucial for optimal interaction with biological targets.

Role of Halogenation in Modulating Pharmacological Properties

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a drug candidate's structure is a widely employed strategy in medicinal chemistry to fine-tune its pharmacological properties. nih.govnih.gov Halogenation can significantly impact a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. tutorchase.compressbooks.pub

Furthermore, halogens can enhance the binding affinity of a drug to its target protein through various interactions, including the formation of halogen bonds. benthamdirect.comacs.org This can lead to increased potency and selectivity. tutorchase.com The strategic placement of a halogen atom can also block sites of metabolic degradation, thereby improving the drug's stability and prolonging its therapeutic effect. tutorchase.com A significant number of drugs and drug candidates in clinical development are halogenated structures, underscoring the importance of this chemical modification. nih.govbenthamdirect.com

| Property Modulated by Halogenation | Impact on Drug Candidate |

| Lipophilicity | Affects absorption, distribution, metabolism, and excretion (ADME) |

| Binding Affinity | Can increase potency and selectivity through interactions like halogen bonds |

| Metabolic Stability | Can block sites of metabolism, leading to a longer duration of action |

| Bioavailability | Influences the proportion of the drug that enters circulation and has an active effect |

Overview of 2-Bromo-6-substituted Pyridines in Organic Synthesis and Biological Applications

The 2-bromo-6-substituted pyridine scaffold is a versatile intermediate in organic synthesis. The bromine atom at the 2-position serves as a reactive handle, allowing for the introduction of various functional groups through cross-coupling reactions. acs.orggoogle.com This enables the creation of a diverse library of molecules for biological screening.

From a medicinal chemistry perspective, this scaffold has been explored for the development of agents with a range of biological activities. For instance, pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, have been synthesized using 2,6-dibromopyridine (B144722) as a starting material. acs.org The ability to selectively functionalize the 2- and 6-positions of the pyridine ring provides a powerful platform for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the impact of different substituents on biological activity.

Contextualizing 2-Bromo-6-piperidin-1-ylmethylpyridine within Contemporary Medicinal Chemistry Research

"this compound" is a molecule that elegantly combines the key structural features discussed above. It possesses a pyridine ring, a piperidine moiety, and a bromine atom. While specific research on this exact compound is not extensively documented in publicly available literature, its structure suggests its potential as a valuable building block or a pharmacologically active agent in its own right.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAYAYNJQNKVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549407 | |

| Record name | 2-Bromo-6-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103923-00-8 | |

| Record name | 2-Bromo-6-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Piperidin 1 Ylmethylpyridine and Analogues

Retrosynthetic Analysis of the 2-Bromo-6-piperidin-1-ylmethylpyridine Core

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The primary disconnection breaks the C-N bond between the pyridine (B92270) ring's methylene (B1212753) group and the piperidine (B6355638) nitrogen. This leads to two key synthons: a 2-bromo-6-(halomethyl)pyridine electrophile and a piperidine nucleophile. The 2-bromo-6-(halomethyl)pyridine can be further disconnected at the C-Br bond of the methyl group, pointing to 2-bromo-6-methylpyridine (B113505) as a crucial intermediate. This intermediate, in turn, can be conceptually derived from 2-amino-6-methylpyridine (B158447) or through the regioselective bromination of 2-methylpyridine (B31789) (2-picoline). This systematic deconstruction provides a clear roadmap for the forward synthesis.

Synthesis of the Brominated Pyridine Precursor

Strategies for Regioselective Bromination of Pyridine Derivatives

Achieving regioselective bromination of pyridine derivatives is a well-documented challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene. However, various methods have been developed to control the position of bromination. For pyridine itself, direct bromination often requires harsh conditions and can lead to a mixture of products. In the case of substituted pyridines, the directing effects of the existing substituents play a crucial role. For instance, the methyl group in 2-picoline is an ortho, para-director, but the ring nitrogen's electron-withdrawing effect deactivates the ring, particularly at the 2- and 6-positions. Therefore, direct bromination of 2-picoline might not be the most efficient route to 2-bromo-6-methylpyridine.

A more effective strategy often involves the use of a Sandmeyer-type reaction starting from an aminopyridine. This approach offers excellent regiochemical control.

Amination of Halopyridines for Ligand Synthesis

While not directly applicable to the synthesis of the brominated pyridine precursor itself, the amination of halopyridines is a highly relevant reaction class for the synthesis of related ligands and for the final step in the synthesis of the target molecule. The reaction of 2-halopyridines with amines can proceed through nucleophilic aromatic substitution (SNAAr) or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of method depends on the specific substrates and desired reaction conditions. For instance, copper-catalyzed amination of 2,6-dibromopyridine (B144722) with various amines has been shown to be an effective method for the selective synthesis of 2-bromo-6-substituted pyridines.

Optimization of Reaction Conditions for 2-Bromo-6-methylpyridine Synthesis

A common and efficient laboratory-scale synthesis of 2-bromo-6-methylpyridine involves the diazotization of 2-amino-6-methylpyridine followed by a Sandmeyer reaction. A typical procedure starts with the diazotization of 2-amino-6-methylpyridine in the presence of hydrobromic acid and bromine at low temperatures (e.g., -10 to 5 °C). researchgate.net Sodium nitrite (B80452) is then added to form the diazonium salt, which subsequently reacts to yield the desired 2-bromo-6-methylpyridine. researchgate.net

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine researchgate.net

| Step | Reagents | Temperature (°C) | Duration (h) |

| 1 | 2-Amino-6-methylpyridine, 48% HBr, Br₂ | -10 to -5 | 1.5 |

| 2 | NaNO₂ in H₂O | -10 to -5 | 1.5 |

| 3 | NaOH in H₂O | -10 to 0 | Gradual warming |

This method has been reported to produce high yields of the desired product, often around 95%. researchgate.net The workup typically involves neutralization with a base, followed by extraction with an organic solvent like diethyl ether. researchgate.net

Introduction of the Piperidin-1-ylmethyl Moiety

The final stage of the synthesis involves the attachment of the piperidin-1-ylmethyl group to the 2-bromo-6-methylpyridine core. This is typically achieved through a two-step sequence involving the functionalization of the methyl group followed by nucleophilic substitution.

Strategies for Alkylation and Amination Reactions in Pyridine Chemistry

The introduction of alkylamino groups onto a pyridine ring can be accomplished through various strategies. Direct amination of a halopyridine is one approach, as discussed in section 2.2.2. However, for the synthesis of this compound, a more common route involves the alkylation of piperidine with a suitable electrophile.

This requires the conversion of the methyl group of 2-bromo-6-methylpyridine into a reactive electrophilic center. A standard method for this transformation is radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. This reaction yields 2-bromo-6-(bromomethyl)pyridine (B1282057).

Once the electrophilic 2-bromo-6-(bromomethyl)pyridine is obtained, the final step is the N-alkylation of piperidine. This is a classic nucleophilic substitution reaction where the nitrogen atom of piperidine attacks the benzylic carbon of 2-bromo-6-(bromomethyl)pyridine, displacing the bromide ion.

General conditions for the N-alkylation of piperidine with an alkyl halide often involve reacting the two components in a suitable solvent, frequently in the presence of a base to neutralize the hydrogen bromide formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or DMF being common. The reaction is typically carried out at room temperature or with gentle heating to ensure completion.

Table 2: General Conditions for N-Alkylation of Piperidine

| Reagent | Role | Example |

| Alkyl Halide | Electrophile | 2-Bromo-6-(bromomethyl)pyridine |

| Piperidine | Nucleophile | Piperidine |

| Base | Acid Scavenger | K₂CO₃, Et₃N |

| Solvent | Reaction Medium | Acetonitrile, DMF |

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by an aqueous workup to remove the base and any salts, followed by extraction with an organic solvent and purification by column chromatography or distillation.

Coupling Reactions Involving Halopyridines and Piperidine Derivatives

The formation of the crucial C-N bond between the pyridine scaffold and the piperidine moiety is a cornerstone of this synthesis. Halopyridines, particularly those activated by an adjacent electron-withdrawing group or steric hindrance that favors specific reaction sites, are common starting materials. The reaction of a 2-halo-6-(halomethyl)pyridine with piperidine is a classic example of a nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile, displacing the halide on the methyl group.

Copper-catalyzed methods have also been developed for the selective amination of dihalopyridines. For instance, reacting 2,6-dibromopyridine with an amine in the presence of a copper catalyst can selectively substitute one bromine atom, leaving the other available for further modification rsc.org. This strategy is valuable for creating precursors like 2-bromo-6-aminopyridines bldpharm.commdpi.com. While this specific reaction forms a direct N-aryl bond rather than the N-alkyl bond in the target molecule's side chain, it demonstrates the utility of metal catalysis in functionalizing halopyridines with nitrogen nucleophiles.

Exploration of Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in organic synthesis for the formation of C-N bonds. chemicalbook.com These reactions are particularly effective for the N-arylation of amines with aryl halides. While the final step in synthesizing this compound is typically a standard nucleophilic substitution on the benzylic halide, palladium catalysis is crucial in the synthesis of related analogues and precursors.

For example, a palladium-catalyzed approach can be used to couple a trianiline scaffold with 2-Bromo-6-methylaminopyridine to create complex, multi-dentate ligands. mdpi.com The process involves the use of a palladium catalyst like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as BINAP to facilitate the coupling between the amine and the bromo-pyridine. mdpi.com Such methods offer high efficiency and functional group tolerance, making them powerful for constructing a wide array of substituted pyridine derivatives. chemicalbook.com The versatility of palladium catalysis also allows for modular syntheses, enabling the rapid generation of diverse molecular structures from common building blocks. rsc.org

Microwave-Assisted Synthesis for Piperidine Derivatives

The application of microwave irradiation has revolutionized many organic syntheses by dramatically reducing reaction times and often improving product yields. mdpi.com In the context of synthesizing piperidine derivatives, microwave-assisted methods provide a rapid and efficient alternative to conventional heating. The direct, high-energy input from microwaves can accelerate reaction rates for processes like the coupling of amines with halopyridines or the formation of heterocyclic rings. mdpi.com

Studies have shown that a variety of piperidine-containing compounds can be synthesized in excellent yields under microwave irradiation. This technique is particularly advantageous for reactions that are sluggish at lower temperatures, allowing them to be completed in minutes rather than hours. The efficiency and experimental simplicity of microwave-assisted synthesis make it a highly attractive method for preparing libraries of compounds for research and development. mdpi.com

Purification and Isolation Techniques

Following synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, byproducts, and residual reagents. Effective purification is therefore critical to isolate this compound in a high state of purity.

Chromatographic Methods (e.g., Flash Column Chromatography)

Flash column chromatography is the most common technique for purifying pyridine derivatives on a laboratory scale. The method involves separating compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent).

For basic compounds like pyridine derivatives, challenges can arise due to strong interactions with the acidic silica gel, leading to poor separation and "streaking" of the compound on the column. To counteract this, a small amount of a basic modifier, such as triethylamine (typically 1-5%), is often added to the eluent system (e.g., hexane/ethyl acetate). This addition neutralizes the acidic sites on the silica, allowing the basic pyridine compound to travel through the column more uniformly, resulting in better separation and recovery. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Recrystallization Techniques

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperature and low solubility at low temperature. As the saturated solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

The choice of solvent is critical for successful recrystallization. For pyridine-containing compounds, which possess moderate polarity, solvents like ethanol, toluene, or mixtures of ethyl acetate (B1210297) and hexanes can be effective. It has been noted, however, that pyridines sometimes crystallize with more difficulty than their non-heteroaromatic counterparts. If the compound fails to crystallize from the cooled solution, techniques such as scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound can be used to induce crystallization.

Spectroscopic Characterization of Synthetic Intermediates and Final Product

Once purified, the identity and purity of the synthetic intermediates and the final product, this compound, are confirmed using a suite of spectroscopic methods. These techniques provide detailed information about the molecular structure.

The synthesis of the target compound proceeds through key intermediates, such as 2-bromo-6-hydroxymethylpyridine and its subsequent conversion to 2-bromo-6-chloromethylpyridine . The characterization of these intermediates is crucial for verifying the success of each synthetic step.

For 2-bromo-6-chloromethylpyridine , a direct precursor, detailed NMR data has been reported. This information provides a baseline for interpreting the spectrum of the final product.

| Compound | Technique | Observed Chemical Shifts (δ) in ppm |

| 2-bromo-6-chloromethylpyridine | ¹H-NMR (in CDCl₃) | 7.72 (triplet, 1H, pyridine H4), 7.42 (doublet, 1H, pyridine H3 or H5), 7.35 (doublet, 1H, pyridine H3 or H5), 4.60 (singlet, 2H, -CH₂Cl) |

| ¹³C-NMR (in CDCl₃) | 157.8, 141.4, 139.4, 127.5, 121.6 (pyridine carbons), 45.7 (-CH₂Cl) |

Upon reaction with piperidine to form This compound , the spectroscopic data would be expected to change in predictable ways:

¹H-NMR Spectroscopy : The singlet corresponding to the chloromethyl protons (-CH₂Cl) at 4.60 ppm would disappear. A new singlet for the piperidin-1-ylmethyl protons (-CH₂-N) would appear, likely in the 3.5-4.0 ppm range. Additionally, new signals, typically broad multiplets, would emerge in the 1.4-1.7 ppm and 2.3-2.6 ppm regions, corresponding to the methylene protons of the piperidine ring. The signals for the pyridine ring protons would remain largely in the same regions, with minor shifts possible.

¹³C-NMR Spectroscopy : The signal for the chloromethyl carbon at 45.7 ppm would be replaced by a new signal for the N-methylene carbon. New signals corresponding to the three distinct carbons of the piperidine ring would also appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS) : This technique would be used to confirm the molecular weight of the final product. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C=C/C=N stretching frequencies consistent with the pyridine and piperidine structures.

By combining these analytical techniques, a complete and unambiguous structural confirmation of the synthetic intermediates and the final this compound product can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

For instance, the characterization of 2-bromo-6-ethylaminopyridine, an analogue, provides representative data. The successful synthesis of this compound was confirmed through both ¹H and ¹³C NMR georgiasouthern.edu.

¹H NMR: The proton NMR spectrum of a related analogue, 2-bromo-6-ethylaminopyridine, shows characteristic signals for the pyridine ring protons, typically in the aromatic region, along with signals for the ethyl group's methylene and methyl protons in the aliphatic region. A broad signal corresponding to the amino proton is also observed georgiasouthern.edu.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For 2-bromo-6-ethylaminopyridine, distinct signals are observed for the five unique carbons of the pyridine ring and the two carbons of the ethyl group georgiasouthern.edu. The symmetry of the starting material, 2,6-dibromopyridine, is broken upon single amination, resulting in five distinct peaks for the pyridine carbons georgiasouthern.edu.

Table 1: Representative ¹H and ¹³C NMR Data for the Analogue 2-Bromo-6-ethylaminopyridine georgiasouthern.edu Data recorded in CDCl₃ at 300 MHz.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.22 | Triplet | 3H | -CH₃ | |

| 3.23 | Quartet | 2H | -CH₂- | |

| 4.61 | Singlet (broad) | 1H | -NH- | |

| 6.27 | Doublet | 1H | Pyridine-H | |

| 6.71 | Doublet | 1H | Pyridine-H | |

| 7.25 | Triplet | 1H | Pyridine-H | |

| ¹³C NMR | Chemical Shift (δ) | Assignment | ||

| 14.67 | -CH₃ | |||

| 37.05 | -CH₂- | |||

| 104.17 | Pyridine-C | |||

| 115.60 | Pyridine-C | |||

| 127.14 | Pyridine-C | |||

| 139.67 | Pyridine-C | |||

| 158.94 | Pyridine-C |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is a crucial tool for confirming the identity of synthesized products. In the synthesis of ligands derived from 2-bromo-6-methylaminopyridine (an analogue designated as Am1), mass spectrometry was used to characterize an intermediate product. The analysis confirmed the presence of a compound with a molecular weight of 358 g/mol , corresponding to the M+H peak of the target intermediate georgiasouthern.edu. This demonstrates the utility of mass spectrometry in monitoring reaction progress and verifying the structure of synthetic intermediates and final products in this class of compounds georgiasouthern.edu.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyridine-containing compounds, characteristic vibrational modes are observed. The IR spectrum of the parent molecule, pyridine, shows distinctive peaks corresponding to C-H stretching, C=C and C=N stretching of the aromatic ring, and ring bending vibrations nist.gov. For substituted pyridines like 2-amino-6-bromopyridine, additional peaks would be present. For example, the N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹, and the C-Br stretching vibration is expected at lower wavenumbers nih.gov. While a specific spectrum for the title compound is not provided, the analysis of related structures indicates the key absorptions that would be anticipated.

Table 2: Typical IR Absorption Ranges for Functional Groups in 2-Bromo-6-aminopyridine Analogues

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C, C=N (ring) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 600 |

Single-Crystal X-ray Diffraction for Molecular Geometry Confirmation

For example, the crystal structure of 2-amino-5-bromopyridine (B118841) has been determined from powder diffraction data. The analysis revealed a monoclinic crystal system with space group P 1 21/c 1 nih.gov. The study provided precise lattice parameters (a = 13.80 Å, b = 5.839 Å, c = 7.687 Å, β = 106.04°) and confirmed the planar geometry of the pyridine ring and the positions of the amino and bromo substituents nih.gov. Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state.

Advanced Synthetic Transformations and Derivatization of 2 Bromo 6 Piperidin 1 Ylmethylpyridine

Functional Group Interconversions on the Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for a variety of functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse libraries of compounds.

Palladium-catalyzed cross-coupling reactions are particularly prevalent for the functionalization of 2-bromopyridines. nih.govrsc.org Reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) provide efficient routes to carbon-carbon and carbon-heteroatom bond formation.

For instance, the Suzuki-Miyaura coupling of a 2-bromopyridine derivative with an arylboronic acid can introduce various aryl or heteroaryl groups at the 2-position. The general reaction scheme is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

Where Py represents the pyridine ring and R is the piperidin-1-ylmethyl substituent.

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. rsc.org

| Coupling Reaction | Reagent | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Arylpyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Arylpyridine |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 2-Alkenylpyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylpyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Aminopyridine |

Furthermore, the bromine atom can be converted to other functionalities through non-catalytic methods. Lithiation using organolithium reagents, followed by quenching with an electrophile, offers another versatile approach to introduce a variety of substituents. wikipedia.org

Modifications of the Piperidine (B6355638) Ring for Structure-Activity Relationship (SAR) Studies

The piperidine moiety in 2-bromo-6-(piperidin-1-ylmethyl)pyridine offers numerous opportunities for modification to explore structure-activity relationships (SAR). Such studies are fundamental in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. thieme-connect.comutmb.edu

Modifications can be broadly categorized into:

Ring Substitution: Introducing substituents at various positions of the piperidine ring can probe the steric and electronic requirements of a biological target. For example, alkyl, aryl, hydroxyl, or amino groups can be installed to explore different binding interactions.

Ring Scaffolding: The piperidine ring can be replaced by other cyclic amines (e.g., pyrrolidine, morpholine) or constrained into bicyclic or spirocyclic systems to alter the conformational flexibility and vectoral presentation of substituents. nih.gov

N-Dealkylation and Re-functionalization: The bond between the piperidinyl nitrogen and the methylene (B1212753) bridge can be cleaved, and the resulting secondary amine can be re-functionalized with a variety of substituents to explore the impact of the N-substituent on activity. utmb.edu

These modifications can be guided by computational modeling and are essential for developing a comprehensive understanding of the SAR for a given biological target.

| Modification Strategy | Example Modification | Potential Impact on Properties |

| Ring Substitution | Addition of a hydroxyl group | Increased polarity, potential for hydrogen bonding |

| Ring Scaffolding | Replacement with a morpholine ring | Altered lipophilicity and hydrogen bonding capacity |

| N-Dealkylation | Removal of the piperidine ring | Creation of a primary amine for further derivatization |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The stereoselective synthesis of chiral analogues of 2-bromo-6-(piperidin-1-ylmethyl)pyridine can be approached in several ways.

One common strategy involves the use of chiral starting materials. For instance, a chiral piperidine derivative could be used in the initial synthesis of the molecule. Alternatively, asymmetric synthesis methodologies can be employed to introduce chirality at a later stage. chim.it

Recent advances in catalysis have provided powerful tools for the asymmetric synthesis of chiral piperidines from prochiral pyridines. dicp.ac.cnresearchgate.netsnnu.edu.cn These methods often involve the asymmetric hydrogenation or reduction of the pyridine ring using a chiral catalyst. dicp.ac.cnresearchgate.net For example, rhodium-catalyzed asymmetric hydrogenation of a substituted pyridine can yield an enantioenriched piperidine. dicp.ac.cnresearchgate.net

| Asymmetric Synthesis Approach | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Straightforward, relies on the availability of suitable chiral precursors. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Highly efficient, can generate high enantiomeric excesses. |

| Biocatalysis | Employment of enzymes to perform stereoselective transformations. | High selectivity, mild reaction conditions. nih.gov |

Development of Scaffolded Ligands for Multimetallic Complexes

The 2-bromo-6-(piperidin-1-ylmethyl)pyridine scaffold, with its bidentate N,N-ligation site (the pyridine nitrogen and the piperidine nitrogen), is well-suited for the construction of ligands for metal complexes. By strategically modifying this scaffold, it is possible to design ligands that can coordinate to multiple metal centers, leading to the formation of multimetallic complexes. rsc.org

One approach involves the synthesis of larger, more complex ligands where multiple 2-bromo-6-(piperidin-1-ylmethyl)pyridine units are linked together through a central scaffolding molecule. This can create multidentate ligands capable of binding multiple metal ions in close proximity.

The development of such scaffolded ligands is of significant interest in the fields of catalysis, materials science, and bioinorganic chemistry. The precise arrangement of metal centers within these complexes can lead to unique electronic, magnetic, and reactive properties. georgiasouthern.edumdpi.com

| Ligand Design Strategy | Description | Potential Application |

| Bridged Bidentate Ligands | Two pyridine-piperidine units linked by a flexible or rigid spacer. | Dinuclear catalysts, molecular magnets. |

| Tripodal Ligands | Three pyridine-piperidine arms attached to a central atom or group. | Encapsulation of metal ions, sensor development. |

| Macrocyclic Ligands | Incorporation of the pyridine-piperidine motif into a macrocyclic framework. | Selective ion recognition, host-guest chemistry. |

Despite a comprehensive search for scientific literature and data, no specific computational chemistry and molecular modeling studies focusing on the compound 2-Bromo-6-piperidin-1-ylmethylpyridine were found. The requested detailed analysis, including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) maps, conformational analysis, in silico ADMET prediction, molecular docking studies, and Quantitative Structure-Activity Relationship (QSAR) modeling, appears to be unavailable in the public domain for this specific molecule.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no research data appears to have been published on these aspects for the target compound.

Pharmacological and Biological Activity Investigations

Antimicrobial Activity Evaluation

Bacterial DNA Gyrase Inhibition as a Potential Mechanism:No data available.

Without any dedicated research on "2-Bromo-6-piperidin-1-ylmethylpyridine," it is not possible to create the requested data tables or provide detailed research findings. The scientific community has not published any studies that would allow for an authoritative article on the specific pharmacological and biological activities of this compound as per the provided outline.

Investigation of Other Potential Biological Activities (e.g., neurological, anti-inflammatory)

There is no published research on the potential neurological or anti-inflammatory activities of this compound.

Structure-Activity Relationships (SAR) of Analogues and Derivatives

No structure-activity relationship (SAR) studies for analogues or derivatives of this compound are available in the scientific literature.

Lack of Publicly Available Efficacy Data for this compound

Despite a comprehensive search of scientific literature and patent databases, no specific in vitro or in vivo efficacy studies for the chemical compound this compound were found.

This indicates a significant gap in the publicly accessible research concerning the pharmacological and biological activities of this particular molecule. While the broader class of piperidine-containing compounds has been investigated for various therapeutic applications, research detailing the specific effects of this compound, including any potential therapeutic efficacy, remains unpublished or within proprietary databases.

Consequently, the generation of a detailed section on "In Vitro and In Vivo Efficacy Studies," including data tables and specific research findings as per the requested outline, is not possible at this time. The scientific community has not yet published data that would allow for a thorough and accurate discussion of this compound's biological activities.

Advanced Research Applications and Future Directions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-6-piperidin-1-ylmethylpyridine, and how do reaction conditions influence yield?

- Methodology :

- Reductive coupling : Utilize nickel-based catalysts (e.g., NiCl₂ with ligands) for cross-coupling reactions between bromopyridine derivatives and piperidine-containing precursors. Reaction temperature (60–80°C) and solvent polarity (acetonitrile or ethanol) significantly affect yield .

- Stepwise functionalization : Brominate 6-piperidinylmethylpyridine intermediates using N-bromosuccinimide (NBS) under UV light, with yields monitored via HPLC and NMR .

- Key considerations : Optimize stoichiometry of bromine sources and monitor side reactions (e.g., over-bromination) using TLC or GC-MS.

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Core techniques :

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., bromine at C2, piperidinylmethyl at C6) and assess purity .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~285 for C₁₁H₁₄BrN₂) .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Approach :

- Conduct controlled stability studies under varying pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers).

- Compare results with structurally analogous bromopyridines (e.g., 2-bromo-6-mesitylpyridine) to identify trends in steric/electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Experimental design :

- Perform kinetic studies using palladium/copper catalysts (e.g., Suzuki-Miyaura coupling) to evaluate electronic effects of the piperidinylmethyl group on bromine substitution.

- Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity .

Q. How does the piperidinylmethyl group influence the compound’s biological activity compared to other bromopyridines?

- Methodology :

- In vitro assays : Test inhibition of kinase/enzyme targets (e.g., EGFR or CDK2) against analogs like 6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine. Use IC₅₀ comparisons to assess piperidine’s role in binding affinity .

- Molecular docking : Simulate interactions with protein active sites (e.g., PDB: 1M17) to identify key hydrogen bonds or steric clashes .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for pharmacological studies?

- Process optimization :

- Implement Design of Experiments (DoE) to evaluate critical parameters (catalyst loading, solvent volume, reaction time).

- Use PAT (Process Analytical Technology) tools like in-situ FT-IR for real-time monitoring .

- Quality control : Validate purity via UPLC-PDA (>98%) and quantify residual metals (e.g., Ni, Pd) using ICP-MS .

Q. How can computational models predict the environmental fate or toxicity of this compound?

- Approach :

- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability or ecotoxicity.

- Compare with PubChem data for structurally related brominated pyridines (e.g., 2-bromopyridine) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s catalytic activity in C–N bond formation: How to reconcile discrepancies?

- Resolution steps :

Replicate experiments under identical conditions (catalyst, solvent, temperature).

Analyze byproducts via LC-MS to identify competing pathways (e.g., dehalogenation or ligand decomposition) .

Cross-reference with studies on analogous ligands (e.g., bipyridines) to contextualize performance .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.